molecular formula C9H15ClN4O2 B13516624 methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride

methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B13516624
M. Wt: 246.69 g/mol
InChI Key: CDXZIKNQYMITOF-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride is a chemical compound with the following structure:

Structure: CH3N3C(O)OC(N1CCCCC1)Cl\text{Structure: } \text{CH}_3\text{N}_3\text{C}(\text{O})\text{OC}(\text{N}1\text{CCCCC}1)\text{Cl} Structure: CH3​N3​C(O)OC(N1CCCCC1)Cl

This compound combines a triazole ring with a piperidine moiety, making it interesting for various applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride. One common approach involves the reaction of piperidine with 4-azidobutyric acid followed by esterification with methanol. The resulting intermediate is then cyclized to form the triazole ring.

Reaction Conditions:

    Step 1: Piperidine reacts with 4-azidobutyric acid in the presence of a suitable catalyst (e.g., triethylamine) to form the intermediate.

    Step 2: Esterification occurs by treating the intermediate with methanol and an acid catalyst (e.g., HCl).

    Step 3: Cyclization of the ester intermediate yields the target compound.

Industrial Production: Industrial-scale production typically involves optimization of the synthetic route, purification, and isolation of the final product.

Chemical Reactions Analysis

Methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various reactions:

    Reduction: Reduction of the azide group to an amine.

    Substitution: Nucleophilic substitution at the triazole ring.

    Ester Hydrolysis: Hydrolysis of the ester group.

Common reagents include reducing agents (e.g., LiAlH₄), nucleophiles (e.g., amines), and acids (e.g., HCl).

Scientific Research Applications

This compound finds applications in:

    Chemical Research: As a building block for triazole-containing molecules.

    Medicinal Chemistry: Potential drug candidates due to its structural features.

    Bioconjugation: Used in bioorthogonal chemistry for labeling and imaging.

Mechanism of Action

The exact mechanism of action for methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride depends on its specific application. It may interact with cellular targets or participate in chemical reactions.

Comparison with Similar Compounds

While methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to its triazole-piperidine hybrid structure, similar compounds include:

    Methyl 2-(piperidin-4-yl)acetate hydrochloride: (a related piperidine derivative).

Properties

Molecular Formula

C9H15ClN4O2

Molecular Weight

246.69 g/mol

IUPAC Name

methyl 2-piperidin-4-yltriazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H14N4O2.ClH/c1-15-9(14)8-6-11-13(12-8)7-2-4-10-5-3-7;/h6-7,10H,2-5H2,1H3;1H

InChI Key

CDXZIKNQYMITOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(N=C1)C2CCNCC2.Cl

Origin of Product

United States

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